3-Iodo-2-methylbutan-2-ol
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Overview
Description
3-Iodo-2-methylbutan-2-ol is an organic compound with the molecular formula C5H11IO It is a secondary alcohol where the hydroxyl group is attached to a carbon atom that is also bonded to an iodine atom and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methylbutan-2-ol can be achieved through several methods. One common approach involves the iodination of 2-methylbutan-2-ol. This reaction typically requires the presence of a strong acid, such as hydroiodic acid, to facilitate the substitution of the hydroxyl group with an iodine atom. The reaction conditions often include a controlled temperature and the use of a solvent to ensure the proper dissolution of reactants .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2-methylbutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or hydroxides, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to form alkanes or other derivatives.
Common Reagents and Conditions:
Hydroiodic Acid (HI): Used for iodination reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed:
2-Iodo-2-methylbutane: Formed through substitution reactions.
Ketones and Aldehydes: Formed through oxidation reactions.
Alkanes: Formed through reduction reactions.
Scientific Research Applications
3-Iodo-2-methylbutan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodo-2-methylbutan-2-ol involves its interaction with molecular targets through nucleophilic substitution reactions. The iodine atom, being a good leaving group, facilitates the formation of carbocations, which can then undergo further reactions. The stability of the carbocation intermediate plays a crucial role in determining the outcome of the reaction .
Comparison with Similar Compounds
3-Methyl-2-butanol: A secondary alcohol with similar structural features but without the iodine atom.
2-Methylbutan-2-ol: Another secondary alcohol with a similar carbon skeleton.
Isoamyl Alcohol (3-Methyl-1-butanol): An isomer with a different arrangement of the hydroxyl group.
Uniqueness: The iodine atom enhances the compound’s ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C5H11IO |
---|---|
Molecular Weight |
214.04 g/mol |
IUPAC Name |
3-iodo-2-methylbutan-2-ol |
InChI |
InChI=1S/C5H11IO/c1-4(6)5(2,3)7/h4,7H,1-3H3 |
InChI Key |
FMYXWJPIZFYEHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)O)I |
Origin of Product |
United States |
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